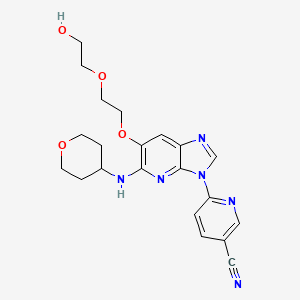

GLPG2534

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H24N6O4 |

|---|---|

Molecular Weight |

424.5 g/mol |

IUPAC Name |

6-[6-[2-(2-hydroxyethoxy)ethoxy]-5-(oxan-4-ylamino)imidazo[4,5-b]pyridin-3-yl]pyridine-3-carbonitrile |

InChI |

InChI=1S/C21H24N6O4/c22-12-15-1-2-19(23-13-15)27-14-24-17-11-18(31-10-9-30-8-5-28)20(26-21(17)27)25-16-3-6-29-7-4-16/h1-2,11,13-14,16,28H,3-10H2,(H,25,26) |

InChI Key |

VNAPWQDUDZCVCA-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1NC2=C(C=C3C(=N2)N(C=N3)C4=NC=C(C=C4)C#N)OCCOCCO |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of GLPG2534 in Skin Inflammation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of GLPG2534, a selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, in the context of skin inflammation. This document details the molecular pathways, summarizes key preclinical data, and outlines the experimental methodologies used to elucidate its therapeutic potential in inflammatory skin diseases such as psoriasis and atopic dermatitis.

Introduction to this compound and its Target: IRAK4

This compound is an orally active small molecule that selectively inhibits the kinase activity of IRAK4.[1][2][3][4][5] IRAK4 is a critical serine/threonine kinase that functions as a master regulator in the signaling cascades of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) superfamily.[6][7][8] These receptors are pivotal in both the innate and adaptive immune systems, recognizing pathogen-associated molecular patterns (PAMPs) and endogenous danger signals, thereby initiating inflammatory responses.[6][7][8] In inflammatory skin conditions like psoriasis and atopic dermatitis, the dysregulation of these pathways contributes significantly to the disease pathology. By targeting IRAK4, this compound aims to modulate these aberrant inflammatory responses at a crucial upstream signaling node.[6][8]

Core Mechanism of Action: Inhibition of the IRAK4 Signaling Pathway

The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding site of IRAK4, which is essential for its kinase function. This inhibition disrupts the downstream signaling cascade that leads to the activation of key pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB).

Upon ligand binding to TLRs or IL-1R/IL-18R, the adaptor protein Myeloid differentiation primary response 88 (MyD88) is recruited. MyD88 then recruits IRAK4, leading to the formation of a signaling complex known as the Myddosome.[9] Within this complex, IRAK4 autophosphorylates and subsequently phosphorylates other IRAK family members, such as IRAK1. This phosphorylation cascade ultimately leads to the activation of downstream effectors, including TRAF6, which in turn activates the IKK complex, leading to the degradation of IκBα and the nuclear translocation of NF-κB. NF-κB then drives the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules that mediate the inflammatory response in the skin.

This compound, by blocking the kinase activity of IRAK4, prevents the initial phosphorylation events within the Myddosome, effectively halting the entire downstream signaling cascade. This leads to a broad suppression of inflammatory mediator production.

References

- 1. MC903-induced Atopic dermatitis [bio-protocol.org]

- 2. Mouse Models for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. axonmedchem.com [axonmedchem.com]

- 6. publications.aap.org [publications.aap.org]

- 7. IRAK4 - Wikipedia [en.wikipedia.org]

- 8. IRAK4 inhibition dampens pathogenic processes driving inflammatory skin diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

GLPG2534: A Selective IRAK4 Inhibitor for Inflammatory Diseases

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling cascades of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Its central role in the innate immune system makes it a compelling therapeutic target for a multitude of inflammatory and autoimmune diseases. GLPG2534 is a potent and selective, orally active inhibitor of IRAK4. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, biochemical and cellular activity, in vivo efficacy in models of inflammatory skin disease, and its pharmacokinetic and pharmacodynamic profile. Detailed experimental protocols for key assays are also provided to facilitate further research and development in the field of IRAK4 inhibition.

The IRAK4 Signaling Pathway

The IRAK4 signaling pathway is a cornerstone of the innate immune response. Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), TLRs and IL-1Rs recruit the adaptor protein MyD88. This recruitment facilitates the formation of a signaling complex known as the Myddosome, where IRAK4 is the apical kinase.[1][2] IRAK4, upon recruitment, autophosphorylates and subsequently phosphorylates IRAK1 and IRAK2, initiating a downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1.[2] These transcription factors drive the expression of a wide array of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-1β, which are central to the inflammatory response.[1][2]

Figure 1: Simplified IRAK4 Signaling Pathway and the Point of Inhibition by this compound.

Biochemical and Cellular Profile of this compound

This compound demonstrates potent and selective inhibition of IRAK4 kinase activity. The compound exhibits low nanomolar IC50 values against both human and mouse IRAK4.[2][3] In cellular assays, this compound effectively suppresses the production of pro-inflammatory mediators in response to TLR and IL-1R stimulation in various immune and non-immune cell types.

Quantitative In Vitro Activity

| Parameter | Species | Value | Reference |

| IC50 (IRAK4) | Human | 6.4 nM | [2][3] |

| Mouse | 3.5 nM | [2][3] | |

| IC50 (IL-1β-driven IL-6 release) | Human | 55 nM | [3] |

| IC50 (TNF-α-driven IL-6 release) | Human | 6.6 µM | [3] |

Cellular Activity

This compound has been shown to inhibit the expression of S100A7, DEFB4A, CXCL8, and TNF in flagellin-stimulated keratinocytes at concentrations ranging from 0.1 to 10 µM over a 16-hour period.[3] This demonstrates its activity in skin-resident cells, which is relevant to its potential application in inflammatory skin diseases.

In Vivo Pharmacology

The in vivo efficacy of this compound has been evaluated in several mouse models of inflammatory skin diseases, including psoriasis and atopic dermatitis. Oral administration of this compound has been shown to attenuate inflammation and reduce disease severity in these models.

Efficacy in Mouse Models of Psoriasis

In psoriasis-like mouse models, oral administration of this compound at doses of 10 and 30 mg/kg, twice daily for 5 days, resulted in a significant attenuation of inflammation.[3]

Efficacy in Mouse Models of Atopic Dermatitis

This compound has also demonstrated efficacy in mouse models of atopic dermatitis-like skin inflammation induced by IL-33 and MC903. Oral administration of this compound at doses ranging from 3 to 30 mg/kg, twice daily for 5 days, attenuated the development of skin inflammation.[3]

In Vivo Pharmacodynamics

The pharmacodynamic effect of this compound was assessed by its ability to inhibit the CL097-driven release of TNF-α in the blood of mice. Oral administration of this compound at doses ranging from 0.3 to 10 mg/kg demonstrated a dose-dependent inhibition of TNF-α release.[3]

Pharmacokinetics and Pharmacodynamics

Limited pharmacokinetic data for this compound in mice is publicly available. The compound is described as orally active, suggesting reasonable bioavailability.[2][3] A study in mice indicated that an oral dose of 10 mg/kg resulted in sustained inhibition of IRAK4 signaling for over 8 hours. The relationship between this compound exposure and its pharmacodynamic effects was investigated by monitoring CL097-driven TNF-α release in mouse blood at various time points after administration. This analysis revealed a half-maximal effective concentration (EC50) of 259 nM, which is consistent with the IC50 values observed in whole blood assays.

| Parameter | Species | Value/Observation | Reference |

| Route of Administration | Mouse | Oral (p.o.) | [3] |

| In Vivo PD (TNF-α inhibition) | Mouse | Dose-dependent inhibition (0.3-10 mg/kg) | [3] |

| In Vivo PD (EC50) | Mouse | 259 nM (for CL097-driven TNF-α release) | |

| Duration of Action | Mouse | > 8 hours of IRAK4 signaling inhibition at 10 mg/kg |

Detailed Experimental Protocols

IRAK4 Kinase Inhibition Assay (Biochemical)

This protocol describes a common method for assessing the direct inhibitory activity of a compound against IRAK4 kinase.

Figure 2: General workflow for an IRAK4 kinase inhibition assay.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of this compound in DMSO. Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl₂, DTT, and a substrate such as Myelin Basic Protein (MBP).

-

Enzyme and Inhibitor Incubation: In a microplate, add the IRAK4 enzyme and the serially diluted this compound. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP and the substrate to each well.

-

Reaction Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) to allow for substrate phosphorylation.

-

Reaction Termination and Detection: Stop the reaction by adding a stop solution (e.g., EDTA). The amount of phosphorylated substrate is then quantified using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP production, or a LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific).

-

Data Analysis: The results are plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Cellular Assay for IL-6 Release

This protocol outlines a method to assess the effect of this compound on cytokine release in a cellular context.

Methodology:

-

Cell Culture: Culture a relevant cell line (e.g., human monocytic THP-1 cells or peripheral blood mononuclear cells) in appropriate media.

-

Compound Treatment: Seed the cells in a multi-well plate and treat with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with an appropriate TLR or IL-1R ligand (e.g., LPS for TLR4 or IL-1β for IL-1R1) to induce cytokine production.

-

Incubation: Incubate the cells for a specified period (e.g., 18-24 hours) to allow for cytokine secretion into the supernatant.

-

Cytokine Quantification: Collect the cell culture supernatant and measure the concentration of the cytokine of interest (e.g., IL-6 or TNF-α) using a commercially available ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cytokine concentration against the inhibitor concentration and calculate the IC50 value.

Imiquimod-Induced Psoriasis Mouse Model

This is a widely used in vivo model to evaluate the efficacy of anti-psoriatic compounds.

Figure 3: Experimental workflow for the imiquimod-induced psoriasis mouse model.

Methodology:

-

Animal Acclimatization and Preparation: Use a suitable mouse strain (e.g., BALB/c or C57BL/6). Acclimatize the animals for at least one week before the experiment. Shave a defined area on the dorsal skin of the mice.

-

Disease Induction: Apply a daily topical dose of imiquimod cream (5%) to the shaved dorsal skin and sometimes the ear for 5 to 7 consecutive days to induce a psoriasis-like skin inflammation.

-

Treatment: Administer this compound orally at the desired doses (e.g., 10 and 30 mg/kg, b.i.d.) starting from the first day of imiquimod application. A vehicle control group should be included.

-

Clinical Scoring: Monitor the mice daily and score the severity of skin inflammation based on erythema (redness), scaling, and thickness using a scoring system analogous to the Psoriasis Area and Severity Index (PASI).

-

Endpoint Analysis: At the end of the study, euthanize the mice and collect skin tissue for histological analysis (e.g., H&E staining to assess epidermal thickness and immune cell infiltration) and for the measurement of pro-inflammatory cytokine levels (e.g., by qPCR or ELISA).

Conclusion

This compound is a potent and selective IRAK4 inhibitor with demonstrated efficacy in preclinical in vitro and in vivo models of inflammatory diseases. Its ability to modulate the TLR/IL-1R signaling pathway highlights its potential as a therapeutic agent for a range of autoimmune and inflammatory conditions, particularly those affecting the skin. The data presented in this technical guide provide a solid foundation for further investigation into the clinical utility of this compound and other selective IRAK4 inhibitors. The detailed experimental protocols offer a starting point for researchers aiming to further characterize this compound or to discover and develop novel modulators of the IRAK4 pathway.

References

The Role of GLPG2534 in Toll-like Receptor Signaling Pathways: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

GLPG2534 is a potent and selective, orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical kinase in the signaling cascade downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). By targeting IRAK4, this compound represents a promising therapeutic strategy for a range of immune-mediated inflammatory diseases. This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on TLR signaling pathways, and a summary of its preclinical efficacy. The information presented herein is compiled from publicly available scientific literature and is intended to provide a comprehensive resource for researchers and drug development professionals in the field of immunology and inflammation.

Introduction: The Central Role of IRAK4 in Innate Immunity

The innate immune system serves as the body's first line of defense against invading pathogens. Toll-like receptors (TLRs) are a key component of this system, recognizing conserved molecular patterns on microbes and triggering a signaling cascade that leads to the production of inflammatory cytokines and the activation of adaptive immunity.[1] A pivotal protein in this pathway is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

Upon ligand binding to a TLR or IL-1R, the receptor recruits the adaptor protein MyD88, which in turn recruits IRAK4. IRAK4 then autophosphorylates and subsequently phosphorylates IRAK1, initiating a signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of a wide array of pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β. Given its central role in integrating signals from multiple TLRs and IL-1Rs, IRAK4 has emerged as a highly attractive therapeutic target for inflammatory diseases.[2][3][4]

This compound is a small molecule inhibitor designed to selectively target the kinase activity of IRAK4, thereby blocking the downstream inflammatory signaling.

Mechanism of Action of this compound

This compound exerts its anti-inflammatory effects by directly inhibiting the catalytic activity of IRAK4. By binding to the kinase domain of IRAK4, this compound prevents its autophosphorylation and the subsequent phosphorylation of its downstream targets. This blockade effectively shuts down the signaling cascade originating from TLR and IL-1R activation.

References

Investigating the Downstream Effects of GLPG2534 on Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the downstream effects of GLPG2534, a selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), on cytokine production. By targeting IRAK4, a critical node in inflammatory signaling, this compound offers a promising therapeutic strategy for a range of immune-mediated inflammatory diseases. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

Introduction to this compound and its Mechanism of Action

This compound is an orally active and selective small molecule inhibitor of IRAK4.[1][2] IRAK4 is a serine/threonine kinase that plays a pivotal role in the signal transduction of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) superfamily.[3][4] These receptors are essential for initiating the innate immune response upon recognition of pathogen-associated molecular patterns (PAMPs) or endogenous danger signals.

Upon receptor activation, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, forming a complex known as the Myddosome.[5] Within this complex, IRAK4 phosphorylates and activates IRAK1 and IRAK2, initiating a downstream signaling cascade that leads to the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[4] These transcription factors then drive the expression of a wide array of pro-inflammatory cytokines and chemokines, which are central to the inflammatory response.

By selectively inhibiting the kinase activity of IRAK4, this compound effectively blocks this signaling cascade at an early and critical juncture, thereby preventing the production of downstream inflammatory mediators.[6] This targeted approach has shown potential in preclinical models of inflammatory skin diseases such as psoriasis and atopic dermatitis.[1][2]

Quantitative Data on Cytokine Inhibition

The inhibitory activity of this compound has been quantified against various cytokines in different in vitro and in vivo models. The following tables summarize the available data, providing a snapshot of the compound's potency and spectrum of activity.

Table 1: In Vitro Inhibition of IRAK4 and Cytokine Release by this compound

| Target | Species | Assay System | IC50 | Reference |

| IRAK4 | Human | Kinase Assay | 6.4 nM | [1][2] |

| IRAK4 | Mouse | Kinase Assay | 3.5 nM | [1][2] |

| IL-6 Release | Human | IL-1β-stimulated MRC-5 fibroblasts | 55 nM | [2] |

| TNF-α Release | Human | LPS-stimulated peripheral blood mononuclear cells (PBMCs) | 6.6 µM | [2] |

Table 2: In Vivo Effects of this compound on Cytokine and Inflammatory Mediator Expression

| Model | Cytokine/Mediator | Effect | Reference |

| IL-23-induced psoriasis-like mouse model | Il17a | 79% reduction in expression | [2] |

| IL-23-induced psoriasis-like mouse model | Il22 | 49% reduction in expression | [2] |

| IL-23-induced psoriasis-like mouse model | Il1b | 97% reduction in expression | [2] |

| CL097-driven TNF-α release in mice | TNF-α | Dose-dependent inhibition | [2] |

| MC903-induced atopic dermatitis-like mouse model | IL-4, IL-13 | Consistent reduction | [6] |

| Imiquimod-induced psoriasis-like mouse model | IL-17A | Consistent reduction | [6] |

Note: The available public data on the quantitative effects of this compound on a broad spectrum of cytokines is limited. The tables above represent a compilation of the currently accessible information.

Experimental Protocols

This section details standardized experimental protocols that are representative of the methodologies used to investigate the effects of this compound on cytokine production.

In Vitro Cytokine Inhibition Assay in Human PBMCs

This protocol describes a general method for assessing the effect of a compound on cytokine production in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).

Materials:

-

Human whole blood

-

Ficoll-Paque PLUS

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

ELISA kits for TNF-α and IL-6

-

96-well cell culture plates

Procedure:

-

PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Seeding: Resuspend the isolated PBMCs in complete RPMI 1640 medium and seed them in a 96-well plate at a density of 2 x 10^5 cells/well.

-

Compound Treatment: Prepare serial dilutions of this compound in complete RPMI 1640 medium. Add the desired concentrations of this compound to the wells containing PBMCs and incubate for 1 hour at 37°C in a 5% CO2 incubator.

-

Stimulation: Prepare a stock solution of LPS in sterile PBS. Add LPS to the wells to a final concentration of 100 ng/mL to stimulate cytokine production. Include unstimulated and vehicle-treated controls.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of this compound compared to the vehicle-treated control. Determine the IC50 value by fitting the data to a dose-response curve.

Imiquimod-Induced Psoriasis-Like Dermatitis in Mice

This protocol describes a common method for inducing a psoriasis-like skin inflammation in mice to evaluate the in vivo efficacy of therapeutic compounds.[7]

Materials:

-

BALB/c or C57BL/6 mice (8-12 weeks old)

-

Imiquimod cream (5%)

-

Calipers for measuring ear thickness

-

This compound formulation for oral administration

-

Reagents for tissue homogenization and cytokine analysis (ELISA or multiplex assay)

Procedure:

-

Acclimatization: Acclimatize the mice to the housing conditions for at least one week before the experiment.

-

Induction of Psoriasis: On day 0, apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear of each mouse for 5-7 consecutive days.[7]

-

Treatment: Prepare a formulation of this compound for oral gavage. Administer this compound or vehicle control to the mice daily, starting from day 0 or as per the study design.

-

Clinical Scoring: Monitor the mice daily for signs of inflammation, including erythema, scaling, and skin thickness. Measure ear thickness daily using calipers. A Psoriasis Area and Severity Index (PASI) can be adapted for scoring.[8]

-

Sample Collection: At the end of the study, euthanize the mice and collect the ear and back skin tissue.

-

Cytokine Analysis: Homogenize the collected skin tissue and measure the levels of pro-inflammatory cytokines such as IL-17A, IL-23, and TNF-α using ELISA or a multiplex cytokine assay.[8]

MC903-Induced Atopic Dermatitis-Like Inflammation in Mice

This protocol outlines a widely used method for inducing an atopic dermatitis-like phenotype in mice.[9]

Materials:

-

BALB/c mice (6-8 weeks old)

-

MC903 (Calcipotriol)

-

Ethanol

-

Calipers for measuring ear thickness

-

This compound formulation for oral administration

-

Reagents for histological analysis and cytokine measurement

Procedure:

-

Acclimatization: House the mice in a controlled environment for at least one week prior to the experiment.

-

Induction of Atopic Dermatitis: Dissolve MC903 in ethanol. Apply 20 µL of the MC903 solution (typically 20 nmol) topically to the right ear of each mouse daily for 14 days.[9]

-

Treatment: Administer this compound or vehicle control orally to the mice daily throughout the induction period.

-

Clinical Assessment: Measure ear thickness daily using calipers. Monitor for other signs of atopic dermatitis such as erythema and scaling.

-

Sample Collection: At the end of the experiment, euthanize the mice and collect the ear tissue.

-

Analysis: Process the ear tissue for histological analysis (e.g., H&E staining for inflammatory cell infiltration) and for the measurement of key atopic dermatitis-related cytokines like IL-4, IL-5, and IL-13 by ELISA or other immunoassays.[10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the IRAK4 signaling pathway, the mechanism of its inhibition by this compound, and a typical experimental workflow for evaluating the compound.

Caption: IRAK4 Signaling Pathway and Inhibition by this compound.

Caption: General Experimental Workflow for Evaluating this compound.

Conclusion

This compound demonstrates potent and selective inhibition of IRAK4, leading to a significant reduction in the production of key pro-inflammatory cytokines implicated in various immune-mediated diseases. The data gathered from in vitro and in vivo models support the continued investigation of this compound as a therapeutic agent. This technical guide provides a foundational understanding of the downstream effects of this compound on cytokine production, along with the experimental frameworks used for its evaluation. Further research will be crucial to fully elucidate the clinical potential of this IRAK4 inhibitor.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. IRAK4 - Wikipedia [en.wikipedia.org]

- 4. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of innate immune signaling by IRAK proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. frontierspartnerships.org [frontierspartnerships.org]

- 8. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]

- 9. Mouse Models for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Long-term application of MC903 in mice prolongs the characteristic symptoms of atopic dermatitis, such as inflammation, skin barrier dysfunction, and itching - PMC [pmc.ncbi.nlm.nih.gov]

The Selective IRAK4 Inhibitor GLPG2534: A Technical Overview of its Impact on Innate and Adaptive Immune Responses

For Researchers, Scientists, and Drug Development Professionals

Introduction

GLPG2534 is a potent and selective, orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). As a critical kinase in the signaling pathways downstream of Toll-like receptors (TLRs) and the IL-1 receptor family (IL-1R, IL-18R), IRAK4 occupies a pivotal position at the crossroads of innate and adaptive immunity.[1][2][3][4] Dysregulation of these pathways is implicated in a multitude of immune-mediated inflammatory diseases. This technical guide provides an in-depth analysis of this compound's mechanism of action, its modulatory effects on innate and adaptive immune responses, and detailed methodologies for its preclinical evaluation.

Mechanism of Action: Targeting the IRAK4 Signaling Nexus

IRAK4 functions as a master regulator of the MyD88-dependent signaling cascade. Upon ligand binding to TLRs or IL-1R/IL-18R, IRAK4 is recruited to the receptor complex and activated. Activated IRAK4 then phosphorylates IRAK1, initiating a downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

This compound exerts its immunomodulatory effects by selectively inhibiting the kinase activity of IRAK4. This inhibition prevents the phosphorylation and activation of IRAK1, thereby blocking the downstream signaling cascade and suppressing the production of inflammatory mediators.

Figure 1: Simplified signaling pathway of IRAK4 and the inhibitory action of this compound.

Impact on Innate Immune Responses

This compound demonstrates significant inhibitory effects on various innate immune cells. In vitro studies have shown that IRAK4 inhibition leads to a substantial reduction of TLR and IL-1 responses in dendritic cells, keratinocytes, and granulocytes.[2][4]

Quantitative Data: In Vitro Inhibition

| Target | Species | IC50 |

| IRAK4 | Human | 6.4 nM[2][3][5] |

| IRAK4 | Mouse | 3.5 nM[2][3][5] |

| IL-1β-driven IL-6 release | - | 55 nM[2][3] |

| TNF-α–driven IL-6 release | - | 6.6 μM[2][3] |

Table 1: In vitro inhibitory concentrations of this compound.

In flagellin-stimulated keratinocytes, this compound (0.1-10 μM) was shown to inhibit the expression of S100A7, DEFB4A, CXCL8, and TNF.[2][3] Furthermore, in vivo studies in mice demonstrated that oral administration of this compound (0.3-10 mg/kg) inhibits the CL097-driven release of TNF-α in the blood.[2][3]

Impact on Adaptive Immune Responses

The influence of this compound extends to the adaptive immune system, primarily through its impact on T cells. IRAK4-dependent pathways are active in T cells, and inhibition by this compound can modulate their activation and differentiation.[3][4]

Modulation of T-cell Mediated Inflammation

In murine models of skin inflammation, which are highly dependent on pathogenic T cell responses, this compound has demonstrated marked efficacy.[2][4] In an IL-23-induced model of psoriasis-like skin inflammation, this compound treatment led to a significant reduction in the expression of key pathogenic cytokines.

Quantitative Data: In Vivo Cytokine Reduction in a Mouse Model

| Cytokine | Percent Reduction |

| Il17a | 79%[2] |

| Il22 | 49%[2] |

| Il1b | 97%[2] |

Table 2: Reduction of pathogenic cytokine expression in an IL-23-induced mouse model of skin inflammation following this compound treatment.

These findings indicate that this compound can effectively dampen the inflammatory cascade driven by pathogenic T helper cells, particularly those of the Th17 lineage.

Experimental Protocols

Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice

This model is used to evaluate the efficacy of anti-inflammatory compounds in a psoriasis-like setting.

Figure 2: Experimental workflow for the imiquimod-induced psoriasis mouse model.

Detailed Protocol:

-

Animal Model: Use female BALB/c or C57BL/6 mice, 8-10 weeks old.

-

Induction:

-

Anesthetize the mice and shave a section of their dorsal skin.

-

Apply a commercially available depilatory cream to the shaved area to remove any remaining hair.

-

After 24 hours, apply 62.5 mg of 5% imiquimod cream (Aldara®) to the shaved back and right ear daily for 5-7 consecutive days.

-

-

Treatment:

-

Administer this compound orally (p.o.) twice daily (b.i.d.) at desired doses (e.g., 10 and 30 mg/kg) starting from the first day of imiquimod application. A vehicle control group should be included.

-

-

Assessment:

-

Monitor the mice daily for signs of inflammation, including erythema, scaling, and skin thickness, using a standardized scoring system (e.g., Psoriasis Area and Severity Index - PASI).

-

Measure ear thickness daily using a caliper.

-

At the end of the experiment, euthanize the mice and collect skin and ear tissue.

-

-

Analysis:

-

Fix skin samples in formalin for histological analysis (Hematoxylin and Eosin staining) to assess epidermal thickness and immune cell infiltration.

-

Homogenize skin samples to measure cytokine levels (e.g., IL-17A, IL-22, TNF-α) by ELISA or multiplex assay.

-

In Vitro T Cell Differentiation and Cytokine Analysis

This protocol outlines the procedure for assessing the impact of this compound on the differentiation of naive T cells into specific helper T cell lineages.

Figure 3: Workflow for in vitro T cell differentiation and analysis.

Detailed Protocol:

-

Cell Isolation:

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Isolate naive CD4+ T cells from PBMCs using a negative selection magnetic bead-based kit.

-

-

Cell Culture and Differentiation:

-

Coat a 96-well plate with anti-CD3 and anti-CD28 antibodies.

-

Plate the naive CD4+ T cells at a density of 1-2 x 10^5 cells/well.

-

Add a cocktail of cytokines to drive differentiation towards a specific lineage (e.g., for Th17: TGF-β, IL-6, IL-1β, IL-23; for Th1: IL-12, anti-IL-4).

-

Add this compound at a range of concentrations to different wells. Include a vehicle control.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.

-

-

Analysis:

-

Flow Cytometry:

-

Restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

-

Perform surface staining for CD4.

-

Fix and permeabilize the cells, followed by intracellular staining for lineage-specific transcription factors (e.g., RORγt for Th17, T-bet for Th1) and key cytokines (e.g., IL-17A, IFN-γ).

-

Analyze the cells using a flow cytometer.

-

-

ELISA:

-

Collect the cell culture supernatants.

-

Measure the concentration of secreted cytokines (e.g., IL-17A, IFN-γ) using commercially available ELISA kits.

-

-

Conclusion

This compound is a selective IRAK4 inhibitor that effectively modulates both innate and adaptive immune responses. By targeting a central node in inflammatory signaling, this compound demonstrates broad anti-inflammatory potential. The preclinical data summarized herein, from in vitro cellular assays to in vivo models of skin inflammation, highlight its capacity to suppress the production of key pathogenic cytokines and ameliorate disease phenotypes. The detailed experimental protocols provided offer a framework for the further investigation of this compound and other IRAK4 inhibitors in various immunological contexts. The continued exploration of IRAK4 inhibition represents a promising therapeutic strategy for a range of immune-mediated inflammatory diseases.

References

- 1. frontierspartnerships.org [frontierspartnerships.org]

- 2. researchgate.net [researchgate.net]

- 3. imavita.com [imavita.com]

- 4. IL-23- and Imiquimod-Induced Models of Experimental Psoriasis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]

The Discovery and Synthesis of GLPG2534: A Selective IRAK4 Inhibitor for Inflammatory Diseases

A Technical Guide for Researchers and Drug Development Professionals

Introduction

GLPG2534 is a potent and selective, orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical component of the innate immune signaling pathway. Developed by Galapagos NV, this small molecule has demonstrated significant therapeutic potential in preclinical models of inflammatory skin diseases, positioning it as a promising candidate for the treatment of various immune-mediated inflammatory conditions. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, mechanism of action, and preclinical characterization of this compound.

Discovery and Rationale

The innate immune system, the body's first line of defense, relies on the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) by pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Activation of these receptors triggers a signaling cascade that is critically dependent on the kinase activity of IRAK4. Dysregulation of this pathway is implicated in the pathogenesis of numerous inflammatory diseases, including psoriasis and atopic dermatitis. Therefore, targeting IRAK4 with a selective inhibitor like this compound presents a compelling therapeutic strategy to dampen pathogenic inflammation.

Chemical Synthesis

While the specific, detailed multi-step synthesis of this compound is proprietary and not fully disclosed in the public domain, the general synthesis of related 3H-imidazo[4,5-b]pyridine derivatives typically involves a convergent synthesis strategy. A plausible synthetic route, based on published literature for similar compounds, would likely involve the following key steps:

-

Synthesis of the Imidazo[4,5-b]pyridine Core: This often starts with a substituted diaminopyridine which is then cyclized with a suitable reagent to form the imidazole ring.

-

Functionalization of the Pyridine Ring: Introduction of the ether linkage at the 6-position of the imidazo[4,5-b]pyridine core. This can be achieved through a nucleophilic aromatic substitution reaction.

-

Introduction of the Nicotinonitrile Moiety: Coupling of the functionalized imidazo[4,5-b]pyridine with a protected nicotinonitrile derivative.

-

Final Assembly: Amination at the 5-position with tetrahydro-2H-pyran-4-amine to yield the final this compound compound.

Further details on general synthetic methods for imidazo[4,5-b]pyridine derivatives can be found in the chemical literature.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-inflammatory effects by selectively inhibiting the kinase activity of IRAK4. IRAK4 acts as a central node in the TLR and IL-1R signaling pathways. Upon ligand binding to these receptors, the adaptor protein MyD88 recruits IRAK4, leading to its autophosphorylation and subsequent activation. Activated IRAK4 then phosphorylates IRAK1, initiating a downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-8. By inhibiting IRAK4, this compound effectively blocks this entire cascade, leading to a broad suppression of inflammatory responses.

Quantitative Data

The biological activity of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound

| Assay | Species | IC50 (nM) | Reference |

| IRAK4 Kinase Activity | Human | 6.4 | [1][2] |

| IRAK4 Kinase Activity | Mouse | 3.5 | [1][2] |

| IL-1β-driven IL-6 Release (Cell-based) | - | 55 | [1][2] |

| TNF-α-driven IL-6 Release (Cell-based) | - | 6600 | [1][2] |

Table 2: In Vivo Efficacy of this compound in Murine Models

| Model | Dosing | Outcome | Reference |

| CL097-driven TNF-α Release | 0.3-10 mg/kg, p.o. | Inhibition of TNF-α release in blood | [1][2] |

| Psoriasis-like Inflammation | 10 and 30 mg/kg, p.o., b.i.d. for 5 days | Attenuation of inflammation | [1] |

| IL-33- and MC903-induced Atopic Dermatitis-like Inflammation | 3-30 mg/kg, p.o., b.i.d. for 5 days | Attenuation of skin inflammation | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

IRAK4 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay quantifies the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding site of the IRAK4 enzyme.

Materials:

-

IRAK4 enzyme (recombinant)

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Kinase Tracer

-

Kinase Buffer

-

Test compound (this compound)

-

384-well microplates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the test compound, the IRAK4 enzyme mixed with the Eu-anti-Tag Antibody, and the Kinase Tracer.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure the fluorescence resonance energy transfer (FRET) signal using a plate reader with appropriate excitation and emission wavelengths.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

CL097-Driven TNF-α Release in Mice

This in vivo model assesses the ability of a compound to inhibit TLR7/8-mediated cytokine release.

Animals:

-

Male C57BL/6 mice

Procedure:

-

Administer this compound or vehicle orally (p.o.) to the mice.

-

After a specified pre-treatment time, administer the TLR7/8 agonist CL097 intravenously (i.v.).

-

Collect blood samples at various time points after CL097 administration.

-

Prepare plasma from the blood samples.

-

Measure the concentration of TNF-α in the plasma using an enzyme-linked immunosorbent assay (ELISA).

-

The percentage of inhibition of TNF-α release is calculated by comparing the treated groups to the vehicle-treated control group.

IL-33-Induced Atopic Dermatitis-like Skin Inflammation in Mice

This model mimics key features of atopic dermatitis driven by the alarmin IL-33.

Animals:

-

BALB/c mice

Procedure:

-

Administer this compound or vehicle orally (p.o.) twice daily (b.i.d.) for the duration of the study.

-

Induce skin inflammation by intradermal injection of recombinant mouse IL-33 into the ear on alternating days for a specified period (e.g., 12 days).

-

Monitor and score ear thickness and erythema daily.

-

At the end of the study, collect ear tissue for histological analysis (e.g., H&E staining for inflammatory cell infiltration) and for measuring the expression of inflammatory genes by quantitative PCR.

Conclusion

This compound is a potent and selective IRAK4 inhibitor with a well-defined mechanism of action. It has demonstrated robust efficacy in a range of in vitro and in vivo models of inflammation, particularly those relevant to inflammatory skin diseases. The data presented in this guide underscore the therapeutic potential of targeting IRAK4 and highlight this compound as a promising clinical candidate for the treatment of immune-mediated inflammatory disorders. Further clinical investigation is warranted to establish its safety and efficacy in human patients.

References

In-Depth Technical Guide: GLPG2534's Binding Affinity and Kinetics with Human IRAK4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of GLPG2534, a selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The document details the binding affinity and kinetics of this compound with human IRAK4, outlines the experimental methodologies used for these measurements, and illustrates the relevant biological pathways and experimental workflows.

Quantitative Analysis of this compound Binding to Human IRAK4

This compound is a potent and selective inhibitor of human IRAK4.[1][2] The primary measure of its potency is the half-maximal inhibitory concentration (IC50), which has been determined through biochemical assays.

Table 1: Binding Affinity of this compound against Human IRAK4

| Parameter | Value (nM) | Assay Type | Source |

| IC50 | 6.4 | Biochemical Kinase Assay | [1][2] |

Note: While kinetic analysis has been performed and this compound is characterized as a reversible, ATP-competitive kinase inhibitor, specific quantitative data for the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd) are not publicly available in the reviewed literature.

IRAK4 Signaling Pathway and Inhibition by this compound

IRAK4 is a critical serine/threonine kinase that functions as a central component of the innate immune signaling cascade. It operates downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon ligand binding to these receptors, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, leading to the formation of the "Myddosome." Within this complex, IRAK4 autophosphorylates and then phosphorylates IRAK1, initiating a downstream signaling cascade that culminates in the activation of transcription factors like NF-κB and AP-1. These transcription factors drive the expression of pro-inflammatory cytokines and chemokines. This compound exerts its inhibitory effect by binding to the ATP-binding site of IRAK4, thereby preventing the phosphorylation of its substrates and blocking the downstream inflammatory signaling.

Caption: IRAK4 Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

The determination of this compound's binding affinity for IRAK4 involves biochemical and cellular assays. Below are detailed methodologies representative of those used in the field for characterizing such inhibitors.

Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the kinase activity of IRAK4 by measuring the amount of ADP produced during the phosphorylation reaction. The inhibition of this activity by this compound is used to determine its IC50 value.

Materials:

-

Recombinant human IRAK4 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP solution

-

Substrate (e.g., a generic kinase substrate peptide)

-

This compound (serially diluted)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Microplate reader capable of luminescence detection

Procedure:

-

Reaction Setup: In a 384-well plate, add the kinase buffer, recombinant IRAK4 enzyme, and the substrate.

-

Inhibitor Addition: Add serial dilutions of this compound or DMSO (as a vehicle control) to the wells.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Termination and ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

ATP Generation: Add Kinase Detection Reagent to convert the ADP generated by IRAK4 into ATP.

-

Luminescence Measurement: Measure the luminescence signal, which is proportional to the amount of ADP produced and thus the IRAK4 activity.

-

Data Analysis: Plot the IRAK4 activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for a Biochemical Kinase Assay to Determine IC50.

Cellular Assay (e.g., TLR-Mediated Cytokine Release)

This type of assay assesses the ability of this compound to inhibit IRAK4 signaling in a cellular context, typically by measuring the release of a downstream inflammatory cytokine.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1 monocytes)

-

Cell culture medium and supplements

-

TLR agonist (e.g., LPS for TLR4, R848 for TLR7/8)

-

This compound (serially diluted)

-

ELISA kit for the cytokine of interest (e.g., TNF-α or IL-6)

-

Microplate reader for ELISA

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density.

-

Inhibitor Pre-treatment: Pre-incubate the cells with serial dilutions of this compound or DMSO for a specified period (e.g., 1-2 hours).

-

Cell Stimulation: Stimulate the cells with a TLR agonist to activate the IRAK4 signaling pathway.

-

Incubation: Incubate the plate for a duration sufficient to allow for cytokine production and release (e.g., 18-24 hours).

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of the target cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cytokine concentration against the logarithm of the this compound concentration and determine the IC50 value.

Caption: Workflow for a Cellular Assay to Determine IC50.

Summary and Conclusion

This compound is a potent inhibitor of human IRAK4 with a demonstrated IC50 of 6.4 nM in biochemical assays.[1][2] While it is known to be a reversible and ATP-competitive inhibitor, detailed public information regarding its binding kinetics (kon, koff, and Kd) is currently limited. The methodologies outlined in this guide, including biochemical kinase assays and cellular cytokine release assays, are standard procedures for characterizing the potency and cellular efficacy of IRAK4 inhibitors like this compound. The provided diagrams illustrate the critical role of IRAK4 in inflammatory signaling and the workflows for assessing its inhibition. This technical guide serves as a foundational resource for researchers and professionals in the field of drug development focused on targeting the IRAK4 pathway.

References

Unveiling the Target Landscape of GLPG2534 Beyond IRAK4: A Technical Guide

For Immediate Release

This technical guide offers a detailed examination of the cellular targets of GLPG2534, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). While this compound is renowned for its high affinity for IRAK4, a complete understanding of its broader kinase interaction profile is crucial for a comprehensive assessment of its therapeutic potential and safety. This document collates available data on the selectivity of this compound, details the experimental methodologies for identifying off-target interactions, and visualizes the key signaling pathways involved.

Executive Summary

This compound is an orally active, selective inhibitor of IRAK4, a critical kinase in the signaling cascades of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Its development has been focused on treating inflammatory skin diseases by dampening pathogenic immune responses.[1][2] While its potency against IRAK4 is well-documented, publicly available, in-depth data on its interactions with other kinases—its off-target profile—remains limited. This guide will first summarize the known activity of this compound against its primary target, IRAK4, and then delve into the methodologies used to assess kinase selectivity, providing a framework for understanding its potential cellular targets beyond IRAK4.

This compound's Primary Target: IRAK4

This compound exhibits low nanomolar inhibitory activity against both human and mouse IRAK4. This potent inhibition forms the basis of its mechanism of action in inflammatory diseases.

| Target | Species | Assay Type | IC50 (nM) |

| IRAK4 | Human | Biochemical | 6.4[1] |

| IRAK4 | Mouse | Biochemical | 3.5[1] |

Table 1: Potency of this compound against IRAK4.

Assessing the Broader Kinome: The Search for Off-Target Interactions

The selectivity of a kinase inhibitor is a critical determinant of its clinical success. A highly selective inhibitor minimizes the potential for adverse effects caused by unintended interactions with other kinases. The assessment of selectivity is typically performed through comprehensive screening against a large panel of kinases, often referred to as a kinome scan.

While specific kinome scan data for this compound is not publicly detailed, the discovery of a similar IRAK4 inhibitor from the same developer, GLPG4471, was reported to have "excellent selectivity when tested against a panel of 369 kinases," indicating the routine nature of such assessments during drug development.[3]

Experimental Protocols for Kinase Selectivity Profiling

The following outlines a typical experimental workflow for determining the selectivity profile of a kinase inhibitor like this compound.

Objective: To identify and quantify the binding or inhibitory activity of this compound against a broad panel of human kinases.

Methodology: KinomeScan™ (DiscoverX-like) Assay

This competitive binding assay is a common method for profiling kinase inhibitors.

-

Library of Kinases: A comprehensive library of human kinases is expressed, typically as DNA-tagged constructs in a bacteriophage system.

-

Immobilization: An immobilized, active-site directed ligand is used to bind the kinases to a solid support.

-

Competitive Binding: The test compound (this compound) is added at a fixed concentration (e.g., 1 µM) and competes with the immobilized ligand for binding to the kinase's active site.

-

Quantification: The amount of each kinase bound to the solid support is quantified, usually via quantitative PCR (qPCR) of the DNA tags. A lower amount of bound kinase indicates stronger competition by the test compound.

-

Data Analysis: The results are typically expressed as a percentage of the remaining kinase bound compared to a vehicle control. A lower percentage signifies stronger binding of the inhibitor. Hits (significant binding) are then further evaluated in dose-response experiments to determine dissociation constants (Kd) or IC50 values.

Workflow for Kinase Selectivity Profiling

A generalized workflow for identifying off-target kinases using a competitive binding assay.

Signaling Pathways Modulated by this compound

The primary therapeutic effect of this compound is derived from its inhibition of the IRAK4 signaling pathway. Understanding this pathway is key to interpreting the downstream consequences of the drug's action.

The IRAK4 Signaling Cascade

IRAK4 is a central node in the innate immune response. It is activated downstream of TLRs and the IL-1R family. Upon activation, IRAK4 phosphorylates IRAK1, initiating a cascade that leads to the activation of transcription factors like NF-κB and AP-1, and subsequent production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

IRAK4 Signaling Pathway

Inhibition of IRAK4 by this compound blocks the downstream inflammatory cascade.

Conclusion

This compound is a highly potent and, by all available accounts, selective inhibitor of IRAK4. While a detailed public map of its kinome-wide interactions is not available, the methodologies to generate such a profile are well-established in modern drug discovery. The primary therapeutic benefits of this compound are understood through its potent disruption of the IRAK4-mediated pro-inflammatory signaling cascade. A comprehensive understanding of any potential off-target activities would further refine its clinical application and safety profile. Researchers and drug development professionals are encouraged to consider the described experimental approaches when evaluating novel kinase inhibitors.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. IRAK4 inhibition dampens pathogenic processes driving inflammatory skin diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of GLPG4471, a potent and selective IRAK4 inhibitor for the treatment of inflammatory and autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

The IRAK4 Inhibitor GLPG2534: A Deep Dive into its Modulation of IL-1R and IL-18R Signaling Cascades

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective and orally active IRAK4 inhibitor, GLPG2534. It details its mechanism of action on the Interleukin-1 Receptor (IL-1R) and Interleukin-18 Receptor (IL-18R) signaling pathways, presents quantitative data on its inhibitory effects, and outlines the experimental protocols used to characterize this compound.

Core Mechanism of Action: Targeting the Myddosome

This compound exerts its anti-inflammatory effects by selectively inhibiting the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical upstream kinase in the signaling cascades initiated by IL-1R, IL-18R, and most Toll-like receptors (TLRs). Upon ligand binding to IL-1R or IL-18R, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4. This interaction is pivotal for the formation of the "Myddosome," a multi-protein signaling complex that also includes IRAK1 or IRAK2. IRAK4's kinase activity is indispensable for the subsequent phosphorylation and activation of downstream signaling molecules, leading to the activation of transcription factors such as NF-κB and AP-1, and the production of pro-inflammatory cytokines.[1][2] this compound directly targets the kinase activity of IRAK4, thereby preventing these downstream inflammatory events.

Signaling Pathway Diagrams

The following diagrams illustrate the IL-1R and IL-18R signaling pathways and the point of intervention for this compound.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various in vitro and in vivo assays. The following tables summarize the key findings.

| Target | Species | Assay Type | IC50 Value | Reference |

| IRAK4 | Human | Biochemical | 6.4 nM | [1][3] |

| IRAK4 | Mouse | Biochemical | 3.5 nM | [1][3] |

Table 1: Biochemical Inhibition of IRAK4 by this compound

| Stimulus | Cell Type/System | Measured Outcome | IC50 Value | Reference |

| IL-1β | Not Specified | IL-6 Release | 55 nM | [3] |

| TNF-α | Not Specified | IL-6 Release | 6.6 µM | [3] |

| CL097 (TLR7/8 agonist) | Human PBMCs | TNF-α Release | 122.8 nM | [4] |

| CL097 (TLR7/8 agonist) | Human Whole Blood | TNF-α Release | 568 nM | [4] |

| CL097 (TLR7/8 agonist) | Mouse Whole Blood | TNF-α Release | 548 nM | [4] |

Table 2: Cellular Inhibitory Activity of this compound

| Model | Species | Dosing | Key Findings | Reference |

| CL097-induced TNF-α release | Mouse | 0.3-10 mg/kg, p.o. | Dose-dependent inhibition of TNF-α release. | [3] |

| Psoriasis-like model | Mouse | 10 and 30 mg/kg, p.o., b.i.d. for 5 days | Attenuation of inflammation. | [3] |

| Atopic dermatitis-like model (IL-33 and MC903-induced) | Mouse | 3-30 mg/kg, p.o., b.i.d. for 5 days | Attenuation of skin inflammation. | [3] |

Table 3: In Vivo Efficacy of this compound

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Biochemical IRAK4 Inhibition Assays

1. LanthaScreen® Eu Kinase Binding Assay [5][6]

This assay quantifies the binding of this compound to the IRAK4 kinase domain.

-

Principle: A competitive binding assay where a fluorescently labeled tracer (Alexa Fluor™ 647) competes with the test compound (this compound) for binding to the kinase. A europium-labeled anti-tag antibody binds to the kinase, and when the tracer is bound, Förster Resonance Energy Transfer (FRET) occurs. Inhibition is measured by a decrease in the FRET signal.

-

Materials:

-

IRAK4 enzyme (e.g., recombinant human IRAK4)

-

LanthaScreen® Eu-anti-tag antibody

-

LanthaScreen® Kinase Tracer

-

Test compound (this compound)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 384-well plate, add the test compound, the kinase/antibody mixture, and the tracer.

-

Incubate at room temperature for 1 hour.

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at 615 nm and 665 nm with excitation at 340 nm.

-

Calculate the emission ratio (665 nm / 615 nm) and plot against the compound concentration to determine the IC50 value.

-

2. Transcreener® ADP² Kinase Assay [7][8]

This assay measures the enzymatic activity of IRAK4 by quantifying the amount of ADP produced.

-

Principle: A homogenous fluorescence-based assay that detects ADP produced during the kinase reaction. The assay uses an antibody that specifically binds to ADP, and this binding event is coupled to a change in the fluorescence properties of a tracer.

-

Materials:

-

IRAK4 enzyme

-

Substrate (e.g., a peptide substrate for IRAK4)

-

ATP

-

Test compound (this compound)

-

Transcreener® ADP² Assay Kit (contains ADP antibody, tracer, and stop & detect buffer)

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a multi-well plate, initiate the kinase reaction by adding IRAK4, substrate, ATP, and the test compound.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and detect the produced ADP by adding the Transcreener® ADP² detection mix.

-

Incubate as per the kit instructions.

-

Read the plate on a compatible fluorescence reader (FP, TR-FRET, or FI).

-

Plot the signal against the compound concentration to determine the IC50 value.

-

Cellular Assays for Cytokine Release

1. IL-1β-induced IL-6 Release Assay [3][9]

-

Cell Line: A human cell line responsive to IL-1β and known to produce IL-6 (e.g., human dermal fibroblasts or a reporter cell line).

-

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with a sub-maximal concentration of recombinant human IL-1β.

-

Incubate for a period sufficient to induce IL-6 production (e.g., 16-24 hours).

-

Collect the cell culture supernatant.

-

Quantify the amount of IL-6 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.[10]

-

Plot the IL-6 concentration against the this compound concentration to calculate the IC50 value.

-

2. TNF-α-driven IL-6 Release Assay [3][11]

This assay is performed similarly to the IL-1β-induced IL-6 release assay, with the key difference being the stimulus used.

-

Stimulus: Recombinant human TNF-α.

-

Procedure: The protocol is analogous to the IL-1β-induced IL-6 release assay, with TNF-α replacing IL-1β as the stimulant.

In Vivo Models of Inflammatory Skin Disease

1. Atopic Dermatitis (AD)-like Mouse Model (IL-33 or MC903-induced) [2][3][12]

-

Animals: BALB/c or C57BL/6 mice.

-

Induction of AD-like phenotype:

-

IL-33 model: Daily intradermal injections of recombinant mouse IL-33 into the ear.

-

MC903 model: Daily topical application of MC903 (a vitamin D3 analog) to the ear.

-

-

Treatment: Administer this compound orally (p.o.) at various doses (e.g., 3-30 mg/kg) twice daily (b.i.d.) for the duration of the experiment (e.g., 5 days).

-

Readouts:

-

Measure ear thickness daily using a digital caliper.

-

At the end of the experiment, collect ear tissue for histological analysis (H&E staining) to assess inflammation and cellular infiltration.

-

Homogenize ear tissue to measure cytokine levels (e.g., IL-4, IL-5, IL-13) by ELISA or for gene expression analysis by qPCR.

-

2. Psoriasis-like Mouse Model [3]

-

Animals: BALB/c or C57BL/6 mice.

-

Induction of psoriasis-like phenotype: Daily topical application of imiquimod cream to the shaved back skin and ear.

-

Treatment: Administer this compound orally (p.o.) at various doses (e.g., 10 and 30 mg/kg) twice daily (b.i.d.) for the duration of the experiment (e.g., 5 days).

-

Readouts:

-

Score the severity of skin inflammation based on erythema, scaling, and thickness (PASI score).

-

Measure ear thickness.

-

At the end of the experiment, collect skin and spleen tissue for histological analysis and to measure cytokine levels (e.g., IL-17, IL-22) and gene expression.

-

Conclusion

This compound is a potent and selective inhibitor of IRAK4, a key kinase in the IL-1R and IL-18R signaling pathways. By targeting IRAK4, this compound effectively blocks the downstream activation of pro-inflammatory transcription factors and the subsequent release of inflammatory cytokines. The quantitative data from both in vitro and in vivo studies demonstrate its potential as a therapeutic agent for inflammatory diseases. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of IRAK4 inhibitors.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. Mouse Models for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. immune-system-research.com [immune-system-research.com]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - KR [thermofisher.com]

- 7. bellbrooklabs.com [bellbrooklabs.com]

- 8. researchgate.net [researchgate.net]

- 9. promega.com [promega.com]

- 10. bmgrp.com [bmgrp.com]

- 11. researchgate.net [researchgate.net]

- 12. Experimental atopic dermatitis depends on IL-33R signaling via MyD88 in dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological profile and properties of GLPG2534

An In-Depth Technical Guide to the Pharmacological Profile and Properties of GLPG2534

Introduction

This compound is a potent, selective, and orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2][3][4] IRAK4 is a critical kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are key components of the innate immune system.[5][6][7] By integrating signals from these receptors, IRAK4 plays a pivotal role in initiating and amplifying inflammatory responses.[7] Consequently, inhibiting IRAK4 presents a promising therapeutic strategy for a range of immune-mediated inflammatory diseases.[6][8] This document provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, in vitro and in vivo properties, and the experimental methodologies used for its characterization.

Mechanism of Action

This compound exerts its pharmacological effect by directly inhibiting the catalytic activity of IRAK4.[5] IRAK4 is a serine/threonine kinase that, upon activation by upstream receptor signaling, phosphorylates IRAK1, leading to the activation of downstream signaling cascades that culminate in the production of pro-inflammatory cytokines and chemokines.[7] By blocking the kinase activity of IRAK4, this compound effectively dampens the inflammatory response mediated by TLRs and IL-1Rs.[5][6]

Quantitative Pharmacological Data

The potency and activity of this compound have been characterized in a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound

| Target/Assay | Species | IC50 | Reference |

| IRAK4 Kinase Activity | Human | 6.4 nM | [1][2][3][8] |

| IRAK4 Kinase Activity | Mouse | 3.5 nM | [1][2][3][8] |

| IL-1β-driven IL-6 Release | Not Specified | 55 nM | [2][8] |

| TNF-α-driven IL-6 Release | Not Specified | 6.6 µM | [2][8] |

| CL097-driven TNF-α Release (Whole Blood) | Mouse | 259 nM (EC50) | [5] |

Table 2: In Vivo Activity and Properties of this compound

| Model/Parameter | Species | Dosing | Effect | Reference |

| CL097-driven TNF-α Release | Mouse | 0.3-10 mg/kg, p.o. | Inhibition of TNF-α release | [2][8] |

| Psoriasis-like Mouse Model | Mouse | 10 and 30 mg/kg, p.o., b.i.d. for 5 days | Attenuation of inflammation | [2][8] |

| IL-33-induced AD-like Skin Inflammation | Mouse | 3-30 mg/kg, p.o., b.i.d. for 5 days | Attenuation of skin inflammation | [2][8] |

| MC903-induced AD-like Skin Inflammation | Mouse | 3-30 mg/kg, p.o., b.i.d. for 5 days | Attenuation of skin inflammation | [2][8] |

| Plasma Protein Binding | Human | - | 93.4% | [5] |

| Plasma Protein Binding | Mouse | - | 87.6% | [5] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are outlined below, based on descriptions from the available literature.

In Vitro Assays

IRAK4 Kinase Assay: The inhibitory activity of this compound on IRAK4 kinase activity was likely determined using a biochemical assay. A typical protocol would involve:

-

Incubating recombinant human or mouse IRAK4 enzyme with a specific substrate (e.g., a peptide or protein) and ATP in a suitable buffer system.

-

Adding varying concentrations of this compound to the reaction mixture.

-

Measuring the extent of substrate phosphorylation after a defined incubation period. This can be quantified using methods such as radioisotope incorporation (e.g., ³²P-ATP) or through antibody-based detection of the phosphorylated substrate (e.g., ELISA or Western blot).

-

Calculating the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Cell-Based Cytokine Release Assays: The effect of this compound on cytokine release was assessed in various cell types. A general protocol for such an assay is as follows:

-

Culturing primary cells (e.g., dendritic cells, keratinocytes, granulocytes) or cell lines in appropriate media.[5]

-

Pre-incubating the cells with a range of concentrations of this compound for a specified duration (e.g., 2 hours).[2]

-

Stimulating the cells with a TLR agonist (e.g., LPS, CL097) or a cytokine (e.g., IL-1β, TNF-α) to induce the production and release of downstream cytokines (e.g., IL-6, TNF-α).

-

Collecting the cell culture supernatant after an appropriate incubation time.

-

Quantifying the concentration of the released cytokine in the supernatant using a sensitive immunoassay, such as an ELISA.

-

Determining the IC50 value by analyzing the dose-response curve of this compound.

Gene Expression Analysis in Keratinocytes: The impact of this compound on gene expression in response to inflammatory stimuli was evaluated in keratinocytes.[2][8]

-

Treating cultured human keratinocytes with this compound (0.1-10 µM) for 16 hours in the presence of a stimulant like Flagellin.[2][8]

-

Isolating total RNA from the treated cells.

-

Performing quantitative real-time polymerase chain reaction (qRT-PCR) to measure the mRNA levels of specific inflammatory genes, such as S100A7, DEFB4A, CXCL8, and TNF.[2][8]

-

Normalizing the expression of the target genes to a housekeeping gene to determine the relative change in expression.

In Vivo Models

Pharmacodynamic Model of TNF-α Release: The in vivo target engagement of this compound was assessed by measuring its effect on TLR-agonist-induced TNF-α release in mice.[5]

-

Administering various doses of this compound (0.3-10 mg/kg) to mice via oral gavage.[2][8]

-

At different time points post-dosing, challenging the mice with an intravenous injection of the TLR7 agonist CL097 to induce a systemic TNF-α response.

-

Collecting blood samples at a specified time after the CL097 challenge.

-

Measuring the concentration of TNF-α in the plasma or serum using an ELISA.

-

Correlating the plasma concentration of this compound with the inhibition of TNF-α release to determine the in vivo EC50.

Mouse Models of Inflammatory Skin Disease: The therapeutic potential of this compound was evaluated in several mouse models that mimic human inflammatory skin diseases like psoriasis and atopic dermatitis.[5][6] These models include:

-

IL-23-induced skin inflammation: Intradermal injection of IL-23 to induce a psoriasis-like phenotype.

-

Imiquimod-induced skin inflammation: Topical application of imiquimod cream, a TLR7 agonist, to induce psoriasis-like skin lesions.

-

IL-33-induced skin inflammation: Intradermal injection of IL-33 to model atopic dermatitis.

-

MC903 (Calcipotriol)-induced skin inflammation: Topical application of the vitamin D analog MC903 to induce atopic dermatitis-like inflammation.

For these models, a general protocol would involve:

-

Inducing the specific skin inflammation in mice as described above.

-

Administering this compound orally (e.g., 10 and 30 mg/kg, twice daily for 5 days) during the course of the inflammation induction.[2][8]

-

Monitoring and quantifying disease parameters such as ear thickness, skin erythema, and scaling.

-

At the end of the study, collecting skin tissue for histological analysis and for measuring the expression of inflammatory cytokines and chemokines via qRT-PCR or protein assays.

Conclusion

This compound is a potent and selective IRAK4 inhibitor with demonstrated activity in a range of in vitro and in vivo models of inflammation. Its ability to modulate the signaling pathways downstream of TLRs and IL-1Rs underscores its potential as a therapeutic agent for immune-mediated inflammatory diseases, particularly those affecting the skin such as psoriasis and atopic dermatitis. The data presented in this guide provide a solid foundation for researchers and drug development professionals interested in the further investigation and clinical application of IRAK4 inhibitors. Based on the available scientific literature, there is no evidence to suggest that this compound is being investigated for the treatment of cystic fibrosis or as a CFTR modulator.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. abmole.com [abmole.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. researchgate.net [researchgate.net]

- 6. IRAK4 inhibition dampens pathogenic processes driving inflammatory skin diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. immune-system-research.com [immune-system-research.com]

Methodological & Application

Application Note: GLPG2534 In Vitro Assay Protocol for Keratinocytes

For Research Use Only

Introduction

GLPG2534 is a potent and selective, orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] IRAK4 is a critical kinase that functions downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), playing a key role in innate immunity.[3][4] Dysregulation of these signaling pathways is implicated in the pathogenesis of various inflammatory skin diseases. In keratinocytes, the primary cell type of the epidermis, activation of TLRs and IL-1Rs can lead to the production of pro-inflammatory cytokines and chemokines, contributing to skin inflammation. This compound has been shown to inhibit these responses in vitro, making it a valuable tool for studying inflammatory skin conditions.

This application note provides detailed protocols for in vitro assays to evaluate the efficacy of this compound in human keratinocytes. The protocols cover the assessment of this compound's ability to inhibit the expression of key inflammatory mediators upon stimulation with flagellin, a TLR5 agonist.

Signaling Pathway

The diagram below illustrates the signaling pathway initiated by flagellin binding to TLR5 and the subsequent role of IRAK4, which is the target of this compound.

Caption: IRAK4 Signaling Pathway in Keratinocytes.

Quantitative Data Summary

The inhibitory effects of this compound on cytokine and chemokine expression in in vitro assays are summarized in the tables below.

Table 1: Inhibition of Gene Expression in Flagellin-Stimulated Keratinocytes